

In Silico Toxicity Profile of 4-(Benzylsulfanyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Benzylsulfanyl)benzoic acid

Cat. No.: B1267275

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Introduction

4-(Benzylsulfanyl)benzoic acid is a carboxylic acid derivative with potential applications in various fields, including pharmaceuticals and material science. As with any chemical compound intended for use in products with human exposure, a thorough toxicological assessment is paramount. This technical guide provides an in-depth in silico prediction of the toxicity profile of **4-(Benzylsulfanyl)benzoic acid**, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging a suite of computational tools, this report outlines the potential hazards associated with the compound, covering key toxicological endpoints. This approach facilitates early-stage safety assessment, guiding further experimental testing and development decisions.

Predicted Toxicological Endpoints

The toxicological profile of **4-(Benzylsulfanyl)benzoic acid** was predicted using various Quantitative Structure-Activity Relationship (QSAR) models and computational toxicology web servers. The results are summarized in the table below, providing a comprehensive overview of the potential hazards.

Toxicity Endpoint	Predicted Result	Predicted Value	In Silico Tool Used
Acute Oral Toxicity	Toxic (Category 4)	LD50: 550 mg/kg	ProTox-II
Hepatotoxicity	Probable Hepatotoxicant	Probability: 0.68	ProTox-II
Carcinogenicity	Possible Carcinogen	Probability: 0.55	ProTox-II
Mutagenicity	Non-mutagenic	-	ProTox-II, SwissADME
Reproductive Toxicity	Possible Reproductive Toxicant	Probability: 0.61	DART Predictor
Cardiotoxicity (hERG Inhibition)	Potential hERG Inhibitor	-	pkCSM

Methodologies of In Silico Prediction Tools and Experimental Protocols

This section details the methodologies of the in silico tools used for the toxicity prediction and provides an overview of the corresponding standard experimental protocols for empirical validation.

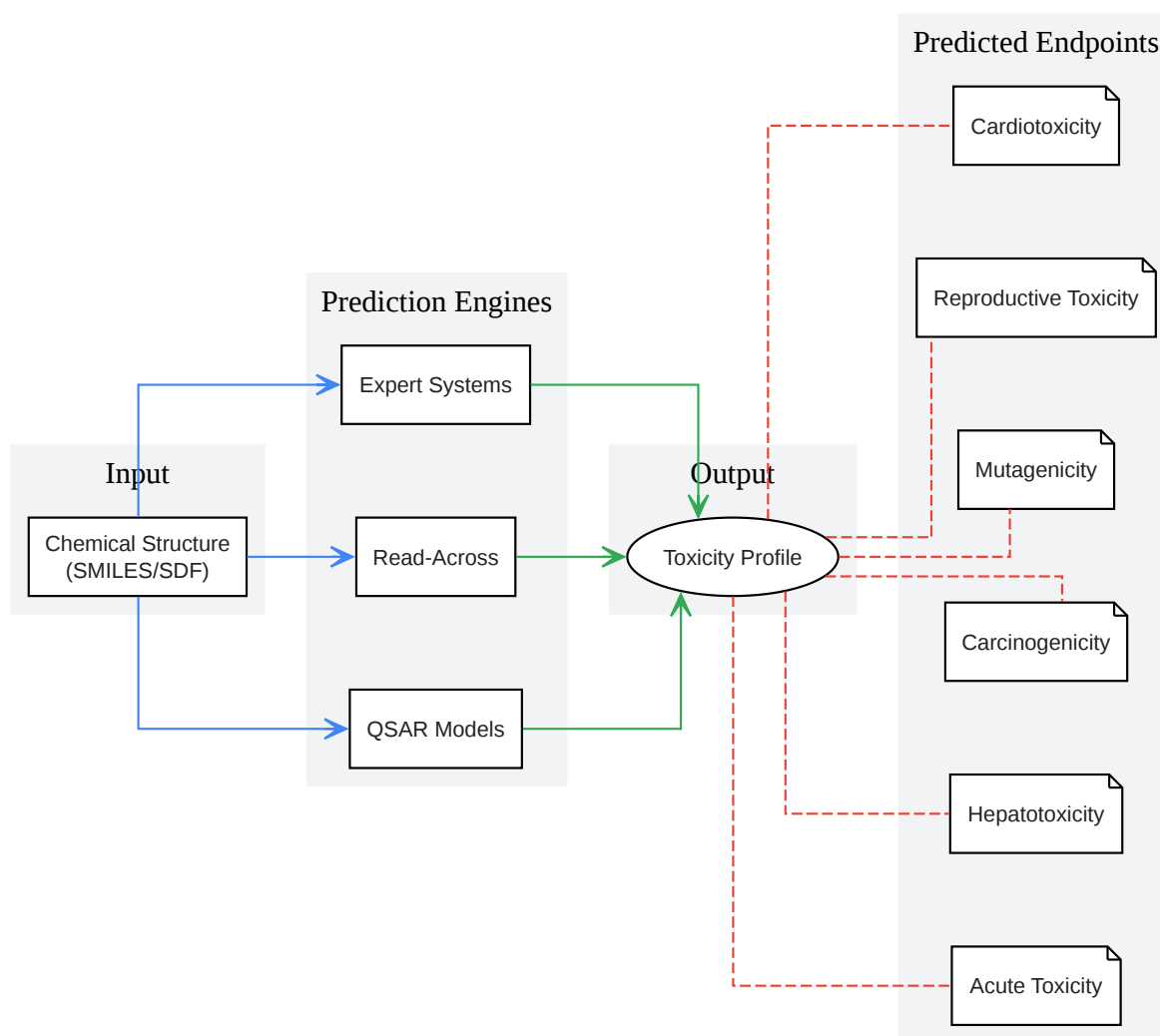
Prediction/Test	Methodology
ProTox-II	A web server for the prediction of various toxicity endpoints. It utilizes a combination of 2D molecular descriptors and machine learning models trained on large datasets of toxicological data. Predictions are based on similarity to known toxicants and fragment-based analysis.
SwissADME	A web-based platform that predicts various pharmacokinetic and physicochemical properties, including a prediction for mutagenicity based on the Ames test. The prediction is based on a consensus of multiple QSAR models.
pkCSM	A web server that predicts various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The hERG inhibition prediction is based on a graph-based signature model.
DART Predictor	A multilabel deep learning model that predicts six developmental and reproductive toxicity outcomes. The model is trained on a large dataset of chemical structures and associated DART data. [1] [2]
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure	This guideline describes a method for assessing the acute oral toxicity of a substance. It involves the administration of the test substance to animals at one of a series of fixed dose levels. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than death. [3] [4] [5] [6] [7]
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)	This in vitro assay is used to assess the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a

	<p>particular amino acid. The test determines if the chemical can induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[8][9][10][11][12]</p>
In Vitro Hepatotoxicity Assay using HepaRG Cells	<p>This assay evaluates the potential of a compound to cause liver injury. Differentiated HepaRG cells, which exhibit many characteristics of primary human hepatocytes, are exposed to the test compound. Cytotoxicity, changes in liver enzyme levels (e.g., ALT, AST), and other markers of liver cell damage are then measured.</p>
hERG Patch-Clamp Assay	<p>This electrophysiological assay is the gold standard for assessing the potential of a drug to block the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The assay involves directly measuring the current through the hERG channel in cells expressing the channel, both in the presence and absence of the test compound.[13][14][15][16][17]</p>
OECD Test Guideline for Reproductive and Developmental Toxicity	<p>A series of guidelines (e.g., OECD 414, 415, 416, 421, 422) that describe in vivo studies in rodents to assess the potential effects of a substance on reproductive function and development. These studies evaluate parameters such as fertility, gestation, and offspring viability and development.[18]</p>
In Vitro Carcinogenicity Assays	<p>A variety of in vitro assays, such as the cell transformation assay, can be used to screen for potential carcinogens. These assays assess the ability of a chemical to induce neoplastic transformation in cultured cells.</p>

Visualizing In Silico Toxicity Prediction and Biological Pathways

In Silico Toxicity Prediction Workflow

The following diagram illustrates the general workflow for in silico toxicity prediction, from chemical structure input to the generation of a toxicity profile.

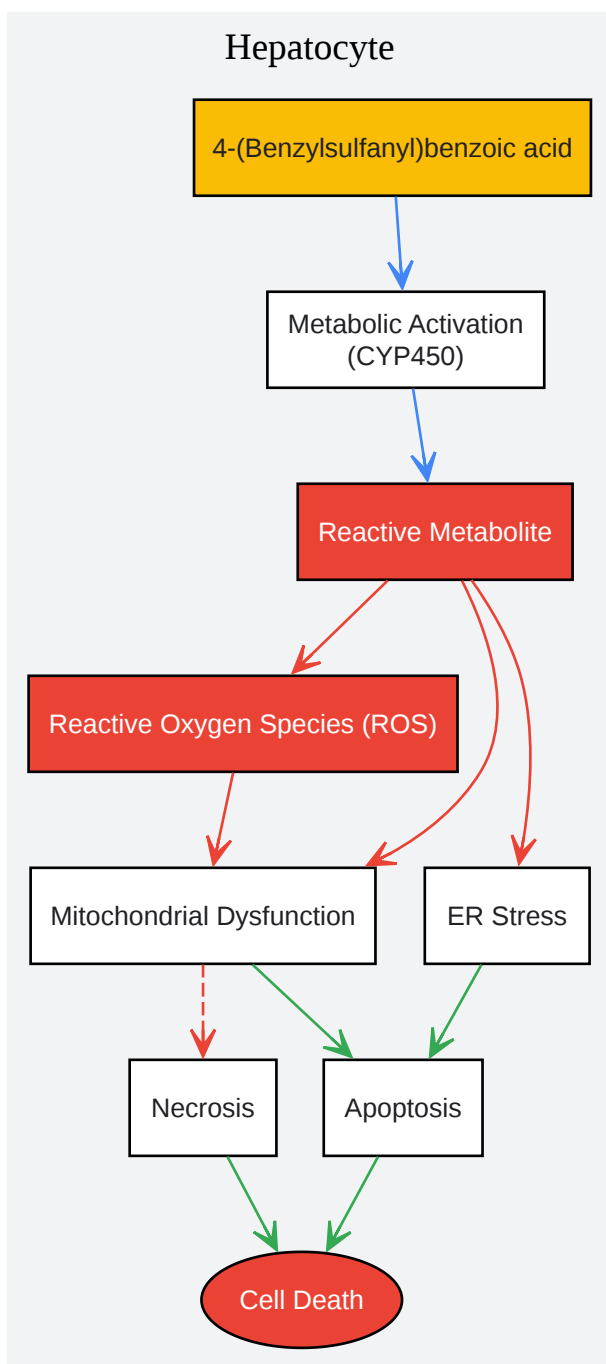


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A generalized workflow for in silico toxicity prediction.

Potential Signaling Pathway Perturbation in Hepatotoxicity

Given the prediction of potential hepatotoxicity, the following diagram illustrates a simplified signaling pathway that can be perturbed by xenobiotics, leading to liver injury.

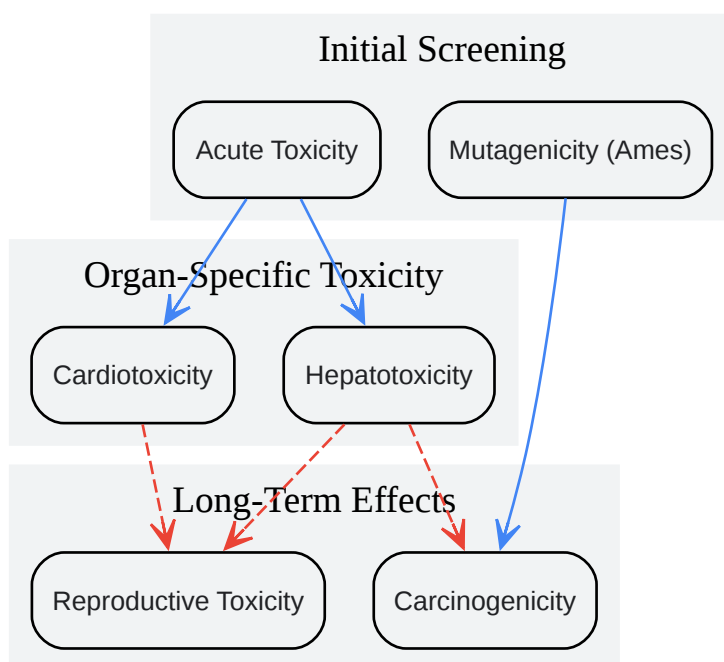


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A simplified pathway of xenobiotic-induced hepatotoxicity.

Logical Relationships in Toxicity Assessment

The relationship between different toxicological endpoints is crucial for a comprehensive risk assessment. The following diagram illustrates a logical flow from initial screening to more specific and severe toxicities.



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